[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxy](trimethyl)silane
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Overview
Description
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane is a chemical compound known for its unique structural properties and applications in various fields. This compound features a hexafluoro-phenyl group attached to a trimethylsilyl ether, making it a valuable reagent in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane typically involves the reaction of hexafluoroacetone with phenylmagnesium bromide to form the intermediate, followed by the reaction with trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to form hexafluoro-phenylpropanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Such as halides, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Hexafluoro-phenylpropanol: From hydrolysis.
Trimethylsilanol: From hydrolysis.
Various substituted products: From nucleophilic substitution reactions.
Scientific Research Applications
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing hexafluoro-phenyl groups into organic molecules.
Material Science: Utilized in the development of fluorinated materials with unique properties.
Biological Studies: Employed in the synthesis of bioactive compounds and drug development.
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hexafluoro-phenyl group imparts unique electronic properties, making it a versatile reagent in organic synthesis. The trimethylsilyl group can be easily removed or replaced, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
- (1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane
Uniqueness
(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxysilane is unique due to its specific combination of hexafluoro-phenyl and trimethylsilyl groups, which provide distinct reactivity and stability. This makes it particularly useful in applications requiring high thermal and chemical stability.
Properties
CAS No. |
131297-16-0 |
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Molecular Formula |
C12H14F6OSi |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H14F6OSi/c1-20(2,3)19-10(11(13,14)15,12(16,17)18)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
WWNOPASIUVHDIA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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